molecular formula C19H21NO4 B3112858 4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid CAS No. 193151-98-3

4-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid

Cat. No. B3112858
CAS RN: 193151-98-3
M. Wt: 327.4 g/mol
InChI Key: IMVUKKPHMYWXMN-UHFFFAOYSA-N
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Description

This compound, also known as 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]oxymethyl]benzoic acid , is a chemical compound with the molecular formula C19H21NO4 . It is related to benzoic acid, with additional functional groups attached to the phenyl rings .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid moiety, two phenyl rings, and a (2-methylpropan-2-yl)oxycarbonylamino group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 327.4 g/mol . Its exact mass and monoisotopic mass are 327.14705815 g/mol . It has a topological polar surface area of 75.6 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its XLogP3 is 3.4 . The predicted boiling point is 482.5±35.0 °C and the predicted density is 1.238±0.06 g/cm3 .

Scientific Research Applications

Oxidative Cleavage Studies

Research by Rao and Pritzkow (1987) on the oxidative cleavage of CC triple bonds in acetylenic hydrocarbons revealed the formation of α-dicarbonyl compounds and benzoic acid derivatives under oxidative conditions. These findings highlight the potential of such compounds in understanding oxidative processes and the formation of benzoic acid derivatives in chemical reactions Rao & Pritzkow, 1987.

Host-Guest Complexation

Kean et al. (1999) investigated the complexation of aromatic carboxylic acids, including benzoic acid derivatives, by β-Cyclodextrins in aqueous solutions. This study provides insights into the potential applications of benzoic acid derivatives in the development of host-guest systems for drug delivery and molecular recognition Kean et al., 1999.

Crystal Structure Analysis

Tzimopoulos et al. (2010) focused on the synthesis and structural investigation of triorganostannyl esters of aminobenzoic acids, which bear resemblance to the structural framework of the compound . Such studies are crucial for understanding the physicochemical properties and potential applications in materials science and coordination chemistry Tzimopoulos et al., 2010.

Metabolic Pathway Elucidation

Hvenegaard et al. (2012) identified the metabolic pathways of a novel antidepressant involving benzoic acid derivatives, showcasing the importance of such compounds in pharmaceutical metabolism and drug design. This research could provide a framework for understanding the metabolic pathways and potential biological activities of similar compounds Hvenegaard et al., 2012.

Repellency Studies

Jakubas et al. (1992) explored the avian repellency of coniferyl and cinnamyl derivatives, closely related to benzoic acid derivatives. Such studies are significant for developing environmentally friendly pest repellents and understanding the ecological roles of these compounds Jakubas et al., 1992.

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its effects would depend on its interactions with biological systems, which are not detailed in the available resources .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for the study and application of this compound are not specified in the search results. Its potential uses would depend on its physical and chemical properties, as well as its interactions with biological systems .

properties

IUPAC Name

4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-5-4-6-16(11-13)14-7-9-15(10-8-14)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVUKKPHMYWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132225
Record name 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(((Tert-butoxycarbonyl)amino)methyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

193151-98-3
Record name 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193151-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl][1,1′-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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